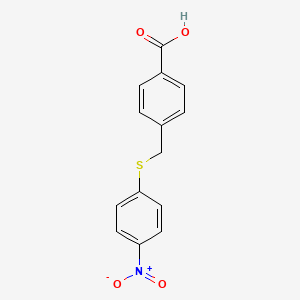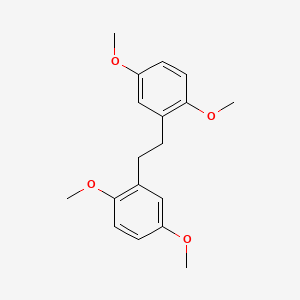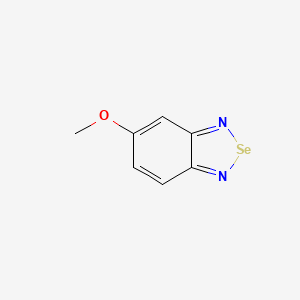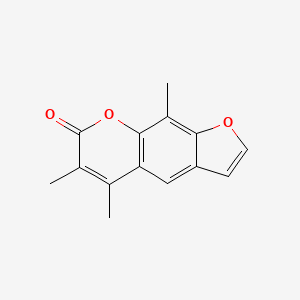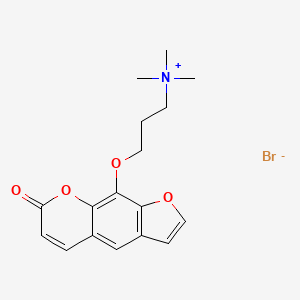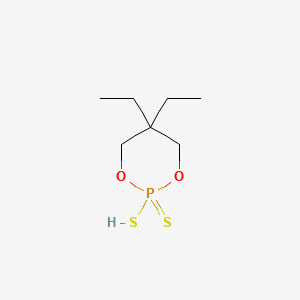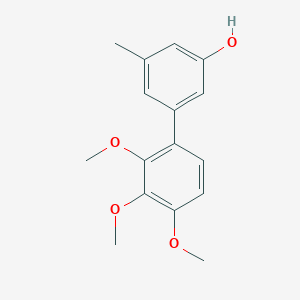
3-Methyl-5-(2,3,4-trimethoxyphenyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 401361 is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its role in biological and chemical research, particularly in the study of cellular processes and molecular interactions.
Méthodes De Préparation
The synthesis of NSC 401361 involves several steps, each requiring specific reaction conditions to ensure the purity and yield of the final product. The synthetic routes typically include:
Initial Reactant Preparation: The starting materials are carefully selected and purified to avoid any impurities that could affect the reaction.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often in the presence of catalysts to enhance the reaction rate.
Purification: The final product is purified using techniques such as chromatography to remove any by-products or unreacted starting materials.
Industrial production methods for NSC 401361 may involve scaling up these laboratory procedures, with additional steps to ensure consistency and quality control.
Analyse Des Réactions Chimiques
NSC 401361 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.
Substitution: NSC 401361 can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
Applications De Recherche Scientifique
NSC 401361 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: The compound is employed in cellular studies to investigate its effects on cell growth, differentiation, and apoptosis.
Medicine: NSC 401361 is explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in technology and manufacturing.
Mécanisme D'action
The mechanism of action of NSC 401361 involves its interaction with specific molecular targets within cells. The compound can bind to proteins, enzymes, or nucleic acids, altering their function and triggering various cellular pathways. These interactions can lead to changes in gene expression, protein synthesis, and cellular metabolism, ultimately affecting cell behavior and function.
Comparaison Avec Des Composés Similaires
NSC 401361 can be compared to other similar compounds in terms of its chemical structure and biological activity. Some of the similar compounds include:
NSC 694501: Known for its antitumor activity, this compound also interacts with DNA and proteins, but with different specificity and potency.
NSC 706744: Another compound with notable biological activity, particularly in cancer research, showing different mechanisms of action compared to NSC 401361.
The uniqueness of NSC 401361 lies in its specific interactions and effects, which may offer advantages in certain applications over these similar compounds.
Propriétés
Numéro CAS |
7469-41-2 |
|---|---|
Formule moléculaire |
C16H18O4 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
3-methyl-5-(2,3,4-trimethoxyphenyl)phenol |
InChI |
InChI=1S/C16H18O4/c1-10-7-11(9-12(17)8-10)13-5-6-14(18-2)16(20-4)15(13)19-3/h5-9,17H,1-4H3 |
Clé InChI |
LAYLZUCWAKHAON-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)O)C2=C(C(=C(C=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


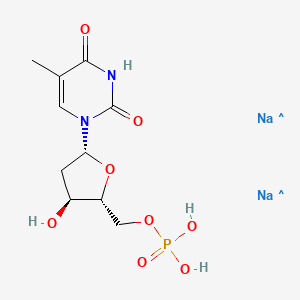

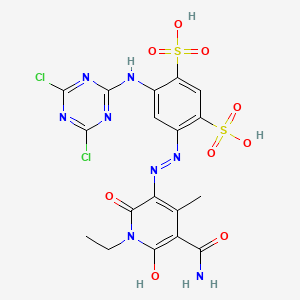
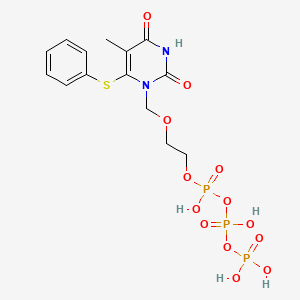
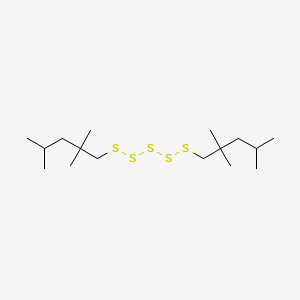
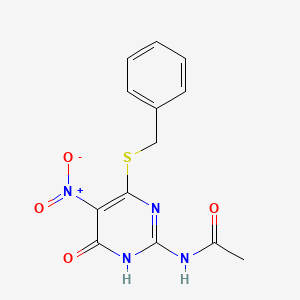
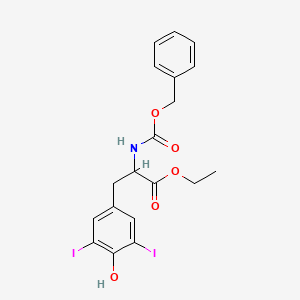
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(diphenylmethyl)sulfanyl]propanoic acid](/img/structure/B12811243.png)
